molecular formula C10H11F2NO3 B13153346 (2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid

(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid

Cat. No.: B13153346
M. Wt: 231.20 g/mol
InChI Key: ITFQXKAULLPDSW-QMMMGPOBSA-N
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Description

(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid is a chiral amino acid derivative with a unique structure that includes a difluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid typically involves the use of starting materials such as 4-(difluoromethoxy)benzaldehyde and amino acid derivatives. One common synthetic route includes the following steps:

    Formation of Schiff Base: The reaction of 4-(difluoromethoxy)benzaldehyde with an amino acid derivative to form a Schiff base.

    Reduction: Reduction of the Schiff base to yield the desired amino acid derivative.

    Purification: Purification of the product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate protein-protein interactions and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
  • (2S)-2-amino-3-[4-(methoxy)phenyl]propanoic acid
  • (2S)-2-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid

Uniqueness

(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C10H11F2NO3

Molecular Weight

231.20 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C10H11F2NO3/c11-10(12)16-7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8,10H,5,13H2,(H,14,15)/t8-/m0/s1

InChI Key

ITFQXKAULLPDSW-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC(F)F

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC(F)F

Origin of Product

United States

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